

Physicochemical Properties of Benzyl Dodecanoate: An In-depth Technical Guide

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Compound of Interest

Compound Name: Benzyl laurate

Cat. No.: B086544

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Abstract

Benzyl dodecanoate (CAS No. 140-25-0), also commonly known as **benzyl laurate**, is the ester of benzyl alcohol and dodecanoic acid (lauric acid). It is a versatile compound utilized as a biochemical reagent and finds applications in the fragrance and cosmetic industries. This technical guide provides a comprehensive overview of the physicochemical properties of benzyl dodecanoate, detailed experimental protocols for its synthesis and analysis, and a summary of its safety and handling information. The data presented herein is intended to be a valuable resource for researchers, scientists, and professionals in drug development and formulation.

Physicochemical Properties

Benzyl dodecanoate is a clear, colorless to pale yellow liquid at room temperature. Its key physicochemical properties are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

Property	Value	Reference(s)
Molecular Formula	C19H30O2	[1]
Molecular Weight	290.44 g/mol	[1]
Appearance	Clear, colorless to pale yellow liquid	[2]
Density	0.945 g/cm ³	[1]
Boiling Point	375.5 °C at 760 mmHg	[1]
211 °C at 12 mmHg	[3]	
Melting Point	9.5 °C	[1]
Flash Point	109 °C	[1]
Refractive Index	1.4810 to 1.4830	[3]
Vapor Pressure	7.75E-06 mmHg at 25°C	[1]

Table 2: Solubility Data

Benzyl dodecanoate is practically insoluble in water but exhibits good solubility in a wide range of organic solvents.[4][5]

Solvent	Solubility (g/L) at 25°C	Reference(s)
Water	~0.01491 mg/L (estimated)	[5]
Ethanol	1845.57	[6]
Methanol	1795.22	[6]
Isopropanol	1362.97	[6]
Acetone	4433.08	[6]
Acetonitrile	2254.72	[6]
Dichloromethane	7570.26	[6]
Chloroform	5505.22	[6]
Toluene	978.86	[6]
n-Hexane	154.0	[6]
Ethyl Acetate	4053.75	[6]
Dimethylformamide (DMF)	3347.71	[6]
Dimethyl sulfoxide (DMSO)	3503.15	[6]
Mineral Oil	Soluble	[4]
Jojoba Oil	Soluble	[4]
Almond Oil	Soluble	[4]
Isopropyl Myristate	Soluble	[4]

Table 3: Chromatographic and Spectroscopic Parameters

Parameter	Value	Reference(s)
LogP (Octanol-Water Partition Coefficient)	5.65070	[1]
XLogP3-AA	6.8	[6]
Polar Surface Area (PSA)	26.30 Å ²	[1]
Mass Spectrum (Electron Ionization)	Major fragments (m/z): 91 (base peak), 108, 43, 57	[7]

Spectral Data (Expected)

While experimental spectra for benzyl dodecanoate are not readily available in public databases, the expected spectral characteristics can be predicted based on its chemical structure.

¹H NMR Spectroscopy

- Aromatic Protons (C₆H₅): A multiplet in the range of δ 7.3-7.4 ppm, integrating to 5H.
- Benzylic Protons (-CH₂-O-): A singlet at approximately δ 5.1 ppm, integrating to 2H.
- Methylene Protons adjacent to the carbonyl group (-CH₂-COO-): A triplet at around δ 2.3 ppm, integrating to 2H.
- Methylene Protons of the alkyl chain (-(CH₂)₈-): A broad multiplet in the region of δ 1.2-1.6 ppm, integrating to 16H.
- Terminal Methyl Protons (-CH₃): A triplet at approximately δ 0.9 ppm, integrating to 3H.

¹³C NMR Spectroscopy

- Carbonyl Carbon (-COO-): A signal in the range of δ 172-174 ppm.
- Aromatic Carbons (C₆H₅): Signals between δ 127-136 ppm.
- Benzylic Carbon (-CH₂-O-): A signal around δ 66 ppm.

- Methylene Carbon adjacent to the carbonyl group ($-\text{CH}_2\text{-COO}-$): A signal at approximately δ 34 ppm.
- Alkyl Chain Carbons ($-(\text{CH}_2)_9-$): A series of signals in the range of δ 22-32 ppm.
- Terminal Methyl Carbon ($-\text{CH}_3$): A signal at approximately δ 14 ppm.

IR Spectroscopy

- C=O Stretch (Ester): A strong, sharp absorption band around $1735\text{-}1750\text{ cm}^{-1}$.
- C-O Stretch (Ester): A strong absorption band in the region of $1150\text{-}1250\text{ cm}^{-1}$.
- C-H Stretch (Aromatic): Absorption bands above 3000 cm^{-1} .
- C-H Stretch (Aliphatic): Multiple absorption bands just below 3000 cm^{-1} (around $2850\text{-}2960\text{ cm}^{-1}$).
- C=C Stretch (Aromatic): Absorption bands in the $1450\text{-}1600\text{ cm}^{-1}$ region.

Experimental Protocols

The following are detailed methodologies for the synthesis, purification, and analysis of benzyl dodecanoate.

Synthesis via Fischer Esterification

This protocol describes the synthesis of benzyl dodecanoate from dodecanoic acid and benzyl alcohol using an acid catalyst.

Materials:

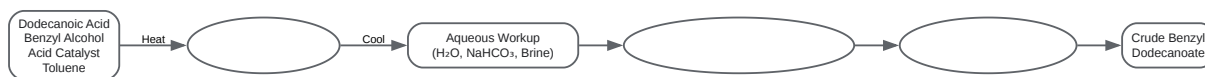
- Dodecanoic acid (lauric acid)
- Benzyl alcohol
- Concentrated sulfuric acid (H_2SO_4) or p-toluenesulfonic acid (p-TsOH)
- Toluene

- Saturated sodium bicarbonate solution (NaHCO_3)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Dean-Stark apparatus
- Reflux condenser
- Separatory funnel
- Magnetic stirrer and stir bar
- Heating mantle

Procedure:

- To a round-bottom flask equipped with a magnetic stir bar, Dean-Stark apparatus, and reflux condenser, add dodecanoic acid (1.0 eq), benzyl alcohol (1.2 eq), and a catalytic amount of concentrated sulfuric acid (or p-TsOH, ~ 0.02 eq).
- Add toluene to the flask to facilitate azeotropic removal of water.
- Heat the reaction mixture to reflux with vigorous stirring.
- Monitor the progress of the reaction by observing the collection of water in the Dean-Stark trap. The reaction is typically complete when water no longer collects.
- Cool the reaction mixture to room temperature.
- Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

- Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude benzyl dodecanoate.



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Caption: Workflow for the synthesis of benzyl dodecanoate via Fischer esterification.

Purification by Column Chromatography

This protocol details the purification of crude benzyl dodecanoate using silica gel column chromatography.

Materials:

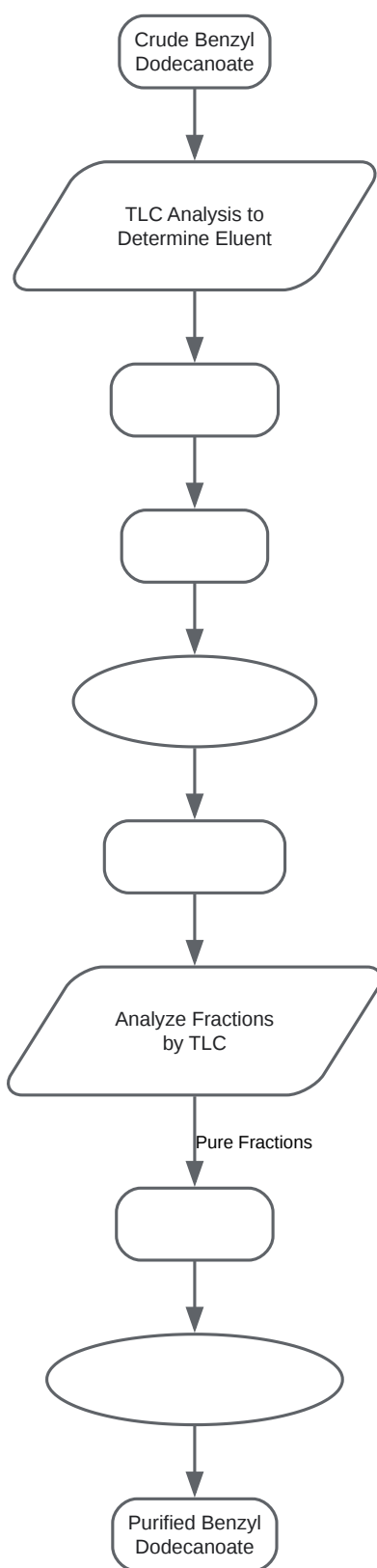
- Crude benzyl dodecanoate
- Silica gel (230-400 mesh)
- Hexane (HPLC grade)
- Ethyl acetate (HPLC grade)
- Chromatography column
- Collection tubes or flasks
- Thin-layer chromatography (TLC) plates and chamber
- UV lamp

Procedure:

- TLC Analysis: Determine an appropriate eluent system by performing TLC on the crude product. A good starting point is a mixture of hexane and ethyl acetate (e.g., 95:5 v/v). The

desired compound should have an R_f value of approximately 0.2-0.3.

- **Column Packing:** Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column. Allow the silica to settle, ensuring a level and compact bed.
- **Sample Loading:** Dissolve the crude benzyl dodecanoate in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
- **Elution:** Elute the column with the chosen solvent system, collecting fractions in separate tubes.
- **Fraction Analysis:** Monitor the collected fractions by TLC to identify those containing the pure benzyl dodecanoate.
- **Product Isolation:** Combine the pure fractions and remove the solvent under reduced pressure to yield the purified benzyl dodecanoate.



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Caption: General workflow for the purification of benzyl dodecanoate by column chromatography.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the analysis of benzyl dodecanoate purity.

Instrumentation:

- Gas chromatograph coupled to a mass spectrometer (GC-MS)
- Capillary column suitable for fatty acid ester analysis (e.g., DB-5ms)
- Helium as carrier gas

GC Conditions (Typical):

- Injector Temperature: 250 °C
- Oven Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 10 minutes.
- Carrier Gas Flow Rate: 1 mL/min
- Injection Mode: Splitless

MS Conditions (Typical):

- Ion Source Temperature: 230 °C
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Scan Range: m/z 40-500

Procedure:

- Prepare a dilute solution of the purified benzyl dodecanoate in a suitable solvent (e.g., hexane or ethyl acetate).
- Inject an appropriate volume (e.g., 1 μ L) into the GC-MS system.
- Acquire the data and analyze the resulting chromatogram and mass spectrum to confirm the identity and purity of the compound.

Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general reverse-phase HPLC method for analyzing benzyl dodecanoate.

Instrumentation:

- HPLC system with a UV detector
- C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m particle size)

Mobile Phase:

- A gradient of acetonitrile and water is typically effective. For example, starting with 70% acetonitrile and increasing to 100% over 15 minutes.

HPLC Conditions (Typical):

- Flow Rate: 1.0 mL/min
- Column Temperature: 30 $^{\circ}$ C
- Detection Wavelength: 254 nm
- Injection Volume: 10 μ L

Procedure:

- Dissolve the benzyl dodecanoate sample in the mobile phase.

- Inject the sample into the HPLC system.
- Monitor the elution of the compound and determine its retention time and purity from the resulting chromatogram.

Safety and Handling

Benzyl dodecanoate should be handled in a well-ventilated area.[8] Personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn.[8] Avoid contact with skin and eyes.[8] In case of contact, wash the affected area with soap and water.[8] Store in a tightly closed container in a cool, dry place.[8] For firefighting, use dry chemical, carbon dioxide, or alcohol-resistant foam.[8]

Conclusion

This technical guide provides a comprehensive summary of the physicochemical properties of benzyl dodecanoate, along with detailed experimental protocols for its synthesis, purification, and analysis. The tabulated data and methodologies are intended to serve as a valuable resource for researchers and professionals working with this compound in various scientific and industrial applications.

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